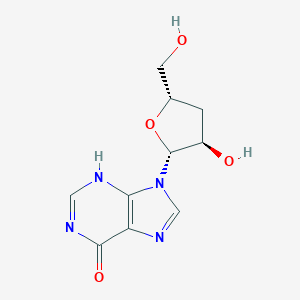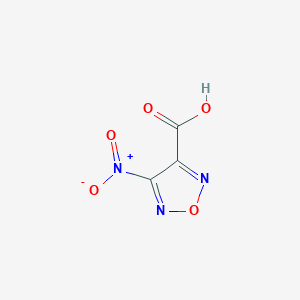![molecular formula C29H34N2O2 B124359 [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-09-9](/img/structure/B124359.png)
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate involves its binding to the serotonin 5-HT1A receptor. This results in the activation of downstream signaling pathways, which ultimately leads to the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
Studies have shown that [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate has anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate in lab experiments is its specificity for the serotonin 5-HT1A receptor. This allows for more targeted studies on the role of this receptor in mood and anxiety regulation. However, one limitation is that its effects may not translate directly to humans, and further studies are needed to determine its clinical potential.
Orientations Futures
There are several potential future directions for the study of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate. One direction is the development of new drugs based on its structure that have improved efficacy and fewer side effects. Another direction is the study of its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Finally, more studies are needed to determine its clinical potential and safety in humans.
Conclusion:
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate is a promising compound for scientific research due to its unique properties and potential application in the development of new antidepressant and anxiolytic drugs. Its specificity for the serotonin 5-HT1A receptor allows for more targeted studies on the role of this receptor in mood and anxiety regulation. However, further studies are needed to determine its clinical potential and safety in humans.
Méthodes De Synthèse
The synthesis of [3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-3-(4-bromophenyl)propan-1-one with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propanoic acid to yield the final product.
Applications De Recherche Scientifique
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Propriétés
Numéro CAS |
149848-09-9 |
|---|---|
Nom du produit |
[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
Formule moléculaire |
C29H34N2O2 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3 |
Clé InChI |
KYZDOONPMHFTHG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
[3-(4-benzhydrylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



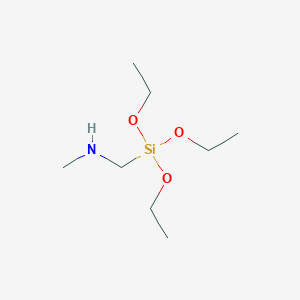
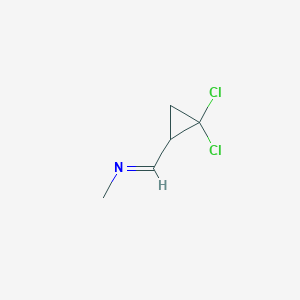
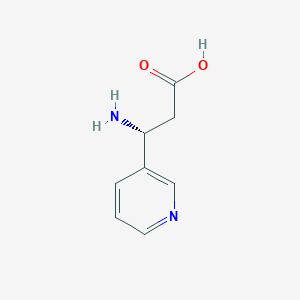
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
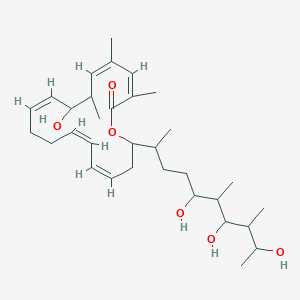
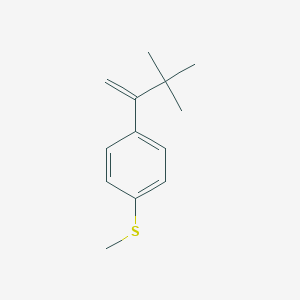
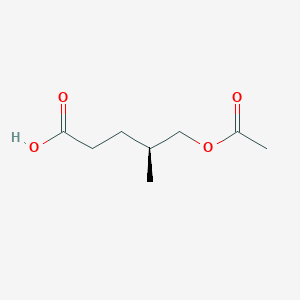
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
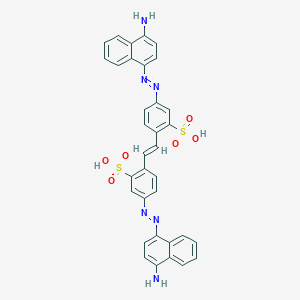
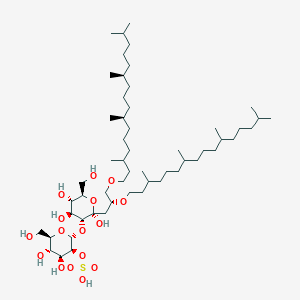
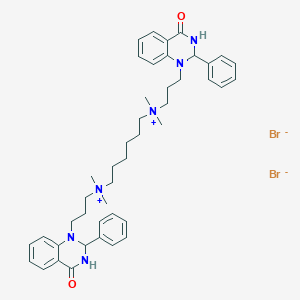
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
